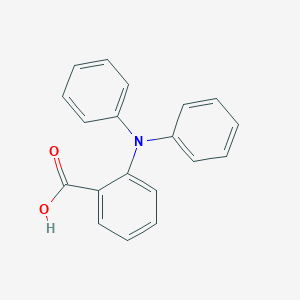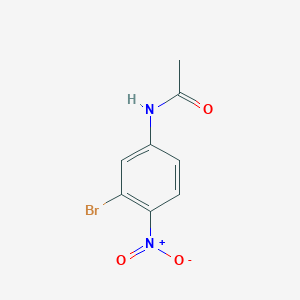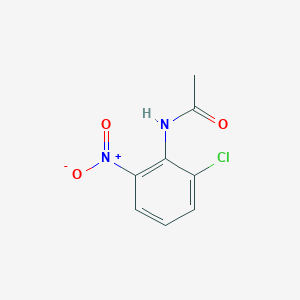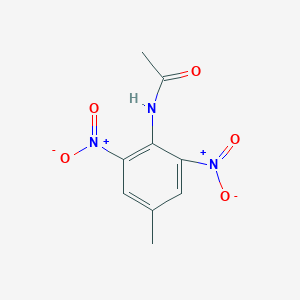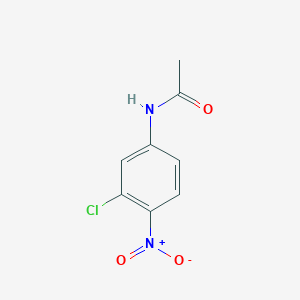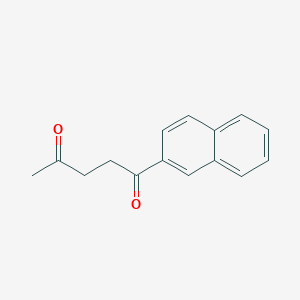
Triisopropyl((4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triisopropyl((4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)silane, also known as Triisopropyl((4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)silane, is a useful research compound. Its molecular formula is C30H38Si2 and its molecular weight is 454.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Triisopropyl((4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)silane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Triisopropyl((4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)silane including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Intramolecular Chain Hydrosilylation
Intramolecular chain hydrosilylation of alkynylphenylsilanes using a silyl cation as a chain carrier demonstrates the potential for synthesizing benzosiloles, a class of heterocyclic compounds. This process requires the trimethylsilyl group to stabilize intermediary alkenyl carbocations, indicating the critical role of silicon-containing groups in facilitating complex organic transformations (Arii et al., 2016).
Silicon-Carbon Unsaturated Compounds
The study of thermal reactions of acylpolysilanes explores the thermolysis process, producing various silylated organic molecules. These reactions highlight the versatility of silicon compounds in creating structurally diverse molecules with potential applications in materials science and organic electronics (Ishikawa et al., 1996).
Electrochemical Silylation
Electrochemical silylation of phenylacetylene with chlorotrimethylsilane and dichlorodimethylsilane demonstrates an innovative method for attaching silyl groups to organic molecules. This technique opens new avenues for the functionalization of organic compounds with silicon, enhancing their stability and reactivity (Jouikov et al., 1996).
Synthesis of Transient Silenes
The creation of transient silenes through a modified Peterson reaction illustrates the potential of silicon compounds in generating reactive intermediates for synthetic chemistry. These intermediates can undergo various transformations, leading to the formation of novel organosilicon structures (Krempner et al., 1995).
Radical-Based Reducing Agent
Utilizing tris(trimethylsilyl)silane as a radical-based reducing agent in synthesis demonstrates the role of silicon compounds in facilitating redox reactions. This application is crucial for the development of new synthetic methodologies that are more efficient and environmentally friendly (Ballestri et al., 1991).
Eigenschaften
IUPAC Name |
trimethyl-[2-[4-[2-[4-[2-tri(propan-2-yl)silylethynyl]phenyl]ethynyl]phenyl]ethynyl]silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38Si2/c1-24(2)32(25(3)4,26(5)6)23-21-30-18-14-28(15-19-30)11-10-27-12-16-29(17-13-27)20-22-31(7,8)9/h12-19,24-26H,1-9H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQNVRYMXMTJOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C#CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#C[Si](C)(C)C)(C(C)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50448251 |
Source


|
| Record name | Triisopropyl((4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50448251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triisopropyl((4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)silane | |
CAS RN |
176977-35-8 |
Source


|
| Record name | Triisopropyl((4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50448251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

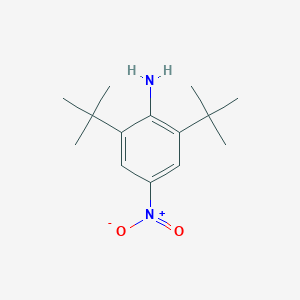
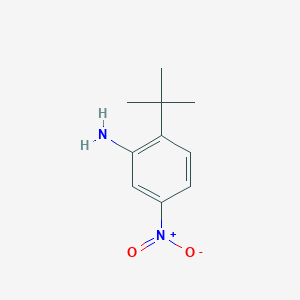

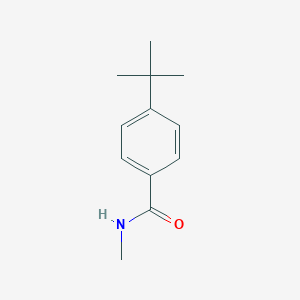
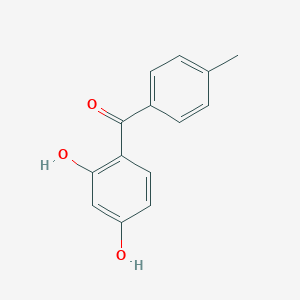
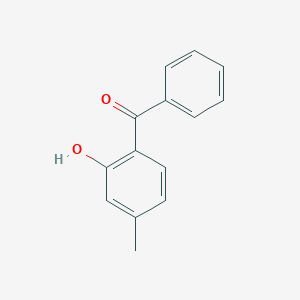
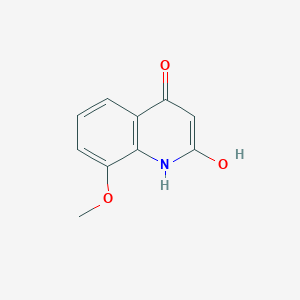
![2,2,10-trimethyl-2,3,4,10-tetrahydro-5H-pyrano[2,3-b]quinolin-5-one](/img/structure/B189107.png)
